![molecular formula C9H5F3N2O B12098243 6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
6-Trifluoromethyl-[1,5]naphthyridin-4-ol
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Overview
Description
6-Trifluoromethyl-[1,5]naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a hydroxyl group at the 4th position on the naphthyridine ring.
Preparation Methods
One common synthetic route involves the reaction of 6-trifluoromethyl-1,5-naphthyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Trifluoromethyl-[1,5]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of naphthyridine, including 6-Trifluoromethyl-[1,5]naphthyridin-4-ol, show potent antimicrobial properties against various bacterial strains. This includes enhanced activity when used in combination with existing antibiotics, suggesting a role as an antibiotic adjuvant .
- Anticancer Properties : Studies have demonstrated that naphthyridine derivatives can inhibit the proliferation of cancer cells. Modifications at specific positions on the naphthyridine ring can significantly enhance cytotoxicity against different cancer cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing efficacy in models of inflammation. This suggests possible applications in treating inflammatory diseases .
Study 1: Antimicrobial Activity Enhancement
A study focused on the synergistic effects of this compound when combined with fluoroquinolone antibiotics. The results indicated a statistically significant increase in antibacterial activity against resistant strains of bacteria, highlighting its potential as an adjunct therapy in infections caused by multi-drug resistant organisms.
Study 2: Anticancer Efficacy
In preclinical trials, this compound was tested against several human tumor cell lines. The findings revealed that structural modifications could lead to enhanced cytotoxic effects comparable to established chemotherapeutics such as etoposide. This positions the compound as a promising candidate for further development in cancer therapy .
Comparative Data Table
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-[1,5]naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
6-Trifluoromethyl-[1,5]naphthyridin-4-ol can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,8-Naphthyridine: Exhibits antimicrobial and anti-inflammatory properties.
The presence of the trifluoromethyl group in this compound distinguishes it from other naphthyridine derivatives, enhancing its lipophilicity and potentially increasing its biological activity .
Biological Activity
6-Trifluoromethyl-[1,5]naphthyridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
The compound belongs to the naphthyridine family, which has been recognized for various pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects. The introduction of the trifluoromethyl group enhances the lipophilicity and overall biological activity of the molecule.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study on structurally similar naphthyridine derivatives reported that certain modifications led to enhanced cytotoxic effects against cancer cell lines, suggesting that this compound may similarly affect cancer cell viability through apoptosis induction or cell cycle arrest mechanisms .
Antiparasitic Activity
Naphthyridine derivatives have shown promise in treating parasitic infections such as leishmaniasis. The SAR studies indicate that modifications at specific positions on the naphthyridine ring can significantly influence antiparasitic efficacy. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes or interact with target enzymes in parasites .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Metal Ion Sequestration : Some naphthyridine derivatives have been shown to sequester divalent metal ions, which are essential for various biological processes in pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the naphthyridine core significantly affect biological activity:
Substituent Position | Modification | Effect on Activity |
---|---|---|
2 | Trifluoromethyl group | Increased lipophilicity and potency |
4 | Hydroxyl group | Enhanced solubility and bioavailability |
8 | Alkyl substituents | Varies; some increase selectivity |
Removing or altering the trifluoromethyl group often leads to a decrease in activity against target pathogens or cancer cells .
Case Studies
- Anticancer Activity : A study focused on a series of naphthyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
- Antimicrobial Efficacy : Research demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antiparasitic Properties : In vivo studies indicated that derivatives with a similar structure could reduce parasitemia in models of leishmaniasis, suggesting potential therapeutic applications for treating neglected tropical diseases .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-5-8(14-7)6(15)3-4-13-5/h1-4H,(H,13,15) |
InChI Key |
FPPDYEGHACQGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)C(F)(F)F |
Origin of Product |
United States |
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